5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-16(15-6-7-17-19(13-15)33-12-11-32-17)14-28-23(30)21-22(20(26-28)18-5-4-10-31-18)34-24(25-21)27-8-2-1-3-9-27/h4-7,10,13H,1-3,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLIEADLAFKQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The structure features a thiazolo-pyridazine core, which is linked to a furan moiety and a dihydrobenzo-dioxin derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Specific synthetic pathways may vary based on the desired derivatives and their biological targets.
Biological Activity
Research indicates that the compound exhibits various biological activities:
1. Anticancer Activity
Several studies have highlighted the potential of compounds derived from thiazolo[4,5-d]pyridazine structures in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased cell death in cancerous tissues due to the accumulation of DNA damage .
2. Antimicrobial Properties
Compounds containing the furan and thiazole rings have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
3. Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases.
Case Studies
A few notable studies include:
| Study | Findings |
|---|---|
| Synthesis and Biological Activity | Identified derivatives with significant PARP inhibitory activity, suggesting potential for anticancer therapies. |
| Evaluation of Antimicrobial Activity | Compounds showed effectiveness against resistant bacterial strains, indicating a need for further exploration in drug development. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Particularly in the context of PARP inhibitors, where blocking DNA repair pathways can enhance the efficacy of existing chemotherapeutic agents.
- Membrane Disruption : In antimicrobial applications, these compounds may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems may contribute to neuroprotective outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
